molecular formula C13H8Br2O B1601929 3,4'-Dibromobenzophenone CAS No. 83699-51-8

3,4'-Dibromobenzophenone

Cat. No.: B1601929
CAS No.: 83699-51-8
M. Wt: 340.01 g/mol
InChI Key: ZHJZMUSEZIVLML-UHFFFAOYSA-N
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Description

3,4’-Dibromobenzophenone is an organic compound with the molecular formula C13H8Br2O It is a derivative of benzophenone, where two bromine atoms are substituted at the 3 and 4’ positions of the benzophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4’-Dibromobenzophenone can be synthesized through several methods. One common approach involves the Diels-Alder reaction followed by aromatization. For instance, divinylcarbinol reacts with 2,3-dicyano-5,6-dichloro-p-benzoquinone in dichloromethane at 25°C under an inert atmosphere to form an intermediate. This intermediate then reacts with 3-bromofuran and magnesium iodide in dichloromethane at 0°C. Finally, the product undergoes aromatization with sodium methoxide in methanol and dimethyl sulfoxide at room temperature .

Industrial Production Methods: Industrial production of 3,4’-Dibromobenzophenone typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of palladium-catalyzed polycondensation reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dibromobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The carbonyl group in the benzophenone structure can undergo oxidation or reduction under suitable conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives .

Scientific Research Applications

3,4’-Dibromobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4’-Dibromobenzophenone exerts its effects involves interactions at the molecular level. The bromine atoms and the carbonyl group play crucial roles in its reactivity. The compound can participate in various chemical pathways, including nucleophilic substitution and redox reactions, which are facilitated by the presence of the bromine atoms and the carbonyl group .

Comparison with Similar Compounds

    4,4’-Dibromobenzophenone: Another dibrominated derivative of benzophenone with bromine atoms at the 4 and 4’ positions.

    3,3’-Dibromobenzophenone: A derivative with bromine atoms at the 3 and 3’ positions.

Uniqueness: Compared to its isomers, it may exhibit different photophysical properties and reactivity patterns .

Properties

IUPAC Name

(3-bromophenyl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJZMUSEZIVLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568106
Record name (3-Bromophenyl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83699-51-8
Record name (3-Bromophenyl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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